molecular formula C13H20N2 B1443157 1-Benzyl-4-methylpiperidin-3-amine CAS No. 1039738-27-6

1-Benzyl-4-methylpiperidin-3-amine

Cat. No. B1443157
M. Wt: 204.31 g/mol
InChI Key: UMKXOVBYIBQJBM-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-amine is a compound with the molecular weight of 204.32 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-Benzyl-4-methylpiperidin-3-amine involves several steps, including N-acylation of 3-Amino-4-methyl pyridine, Quarternization using benzyl halide, partial reduction, hydrolysis, reductive amination, and resolution .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-methylpiperidin-3-amine is C13H20N2 . The InChI code is 1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 .


Physical And Chemical Properties Analysis

1-Benzyl-4-methylpiperidin-3-amine is a liquid at room temperature . The exact density, boiling point, and melting point are not available .

Scientific Research Applications

1. Use in Pharmaceutical Industry

  • Summary of the Application: Piperidines, including 1-Benzyl-4-methylpiperidin-3-amine, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
  • Methods of Application or Experimental Procedures: The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

2. Use in Biocatalytic Dynamic Kinetic Resolution-Asymmetric Reductive Amination

  • Methods of Application or Experimental Procedures: This involves a dynamic kinetic resolution-asymmetric reductive amination process catalyzed using only an imine reductase . Four rounds of protein engineering endowed wild-type Poc IRED with higher reactivity, better stereoselectivity, and a broader substrate scope .
  • Results or Outcomes: Various chiral amine products were synthesized with up to >99.9% ee, >99:1 dr, and >99% conversion . The practicability of the developed biocatalytic method was confirmed by producing a key intermediate of tofacitinib in 74% yield, >99.9% ee, and 98:2 dr at a challenging substrate loading of 110 g L −1 .

3. Use in Synthesis of Biologically Active Molecules

  • Summary of the Application: β-Branched chiral amines with contiguous stereocenters, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, are valuable building blocks for preparing various biologically active molecules . These molecules are widespread in biologically active molecules including pharmaceuticals lirexapride, moxifloxacin, and tofacitinib .
  • Methods of Application or Experimental Procedures: The synthesis involves a dynamic kinetic resolution-asymmetric reductive amination process catalyzed using only an imine reductase . Four rounds of protein engineering endowed wild-type Poc IRED with higher reactivity, better stereoselectivity, and a broader substrate scope .
  • Results or Outcomes: Various chiral amine products were synthesized with up to >99.9% ee, >99:1 dr, and >99% conversion . The practicability of the developed biocatalytic method was confirmed by producing a key intermediate of tofacitinib in 74% yield, >99.9% ee, and 98:2 dr at a challenging substrate loading of 110 g L −1 .

4. Use in the Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

  • Summary of the Application: (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine is a pivotal chiral intermediate in the synthesis of certain pharmaceuticals . There is a need for a simple, energy economical, financially cheaper, plant-friendly, and environment-friendly process for its preparation .
  • Methods of Application or Experimental Procedures: The preparation involves a new process that does not use hygroscopic and pyrophoric chemicals and yet provides better yields .
  • Results or Outcomes: The new process addresses the drawbacks of prior art and very complex methodologies applied for the preparation of the (1-Benzyl-4-methyl piperidin-3-yl)-methylamine .

5. Use in the Synthesis of Piperidine Derivatives

  • Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Methods of Application or Experimental Procedures: The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

6. Use in the Preparation of (1-Benzyl-4-methylpiperidin-4-yl)methyl (Methyl)amine

  • Summary of the Application: (1-Benzyl-4-methylpiperidin-4-yl)methyl (Methyl)amine is a compound that can be synthesized from 1-Benzyl-4-methylpiperidin-3-amine .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is associated with hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKXOVBYIBQJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712393
Record name 1-Benzyl-4-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpiperidin-3-amine

CAS RN

1039738-27-6
Record name 1-Benzyl-4-methylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Crude methyl rac-(3R,4R)-1-benzyl-4-methylpiperidin-3-ylcarbamate (2.3 g) in concentrated hydrochloric acid (15 mL) was refluxed for one day under heating and allowed to cool to room temperature. The hydrochloric acid was removed under reduced pressure, and the reaction mixture was partitioned between chloroform and saturated aqueous sodium chloride. The aqueous layer was basified with saturated aqueous sodium carbonate and extracted with ethyl acetate twice, and the organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting brown oil (4.94 g) containing the title compound was used for the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Yamagishi, T Inoue, Y Nakajima, J Maeda… - Bioorganic & Medicinal …, 2017 - Elsevier
… 5 with 2-(trimethylsilyl)ethoxymethyl (SEM) group provided 6, which was followed by S N Ar displacement of chloride in 6 with (±)-cis-1-benzyl-4-methylpiperidin-3-amine 9 (7) gave 8. …
Number of citations: 3 www.sciencedirect.com
MA Gouda, BHM Hussein, MH Helal, MA Saleme - 2018 - researchgate.net
… with 2-(trimethylsilyl) ethoxymethyl (SEM) group provided 263, which undergo SNAr displacement of chloride in chloronicotinonitrile 263 with (±)-cis-1-benzyl-4methylpiperidin-3-amine …
Number of citations: 0 www.researchgate.net
S Hirasawa, T Kikuchi, S Kawazoe - Organic Process Research & …, 2019 - ACS Publications
… S N Ar reaction of 3 with racemic 1-benzyl-4-methylpiperidin-3-amine (4) (8) yielded rac-5 under a high reaction temperature (180 C). The cyano moiety of rac-5 was transformed to a …
Number of citations: 5 pubs.acs.org
H Yamagishi, S Shirakami, Y Nakajima… - Bioorganic & Medicinal …, 2015 - Elsevier
Because Janus kinases (JAKs) play a crucial role in cytokine-mediated signal transduction, JAKs are an attractive target for the treatment of organ transplant rejection and autoimmune …
Number of citations: 22 www.sciencedirect.com
MA Gouda, BHM Hussein, MH Helal… - Journal of Heterocyclic …, 2018 - Wiley Online Library
… with 2-(trimethylsilyl) ethoxymethyl (SEM) group provided 263, which undergo SNAr displacement of chloride in chloronicotinonitrile 263 with (±)-cis-1-benzyl-4-methylpiperidin-3-amine …
Number of citations: 27 onlinelibrary.wiley.com
B ImmunosuppressantA - Drugs of the Future, 2007
Number of citations: 0
山岸尋亮 - repository.dl.itc.u-tokyo.ac.jp
第一章 序論 1 1–1. 臓器移植と免疫拒絶反応 1–2. Janus Kinase とその阻害剤 1–3. 本研究の目的第二章 主活性向上と CYP3A4 時間依存的阻害回避に向けた検討 6 2–1. 主活性向上のための…
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp

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